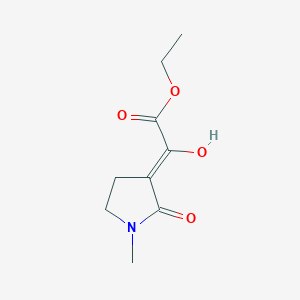

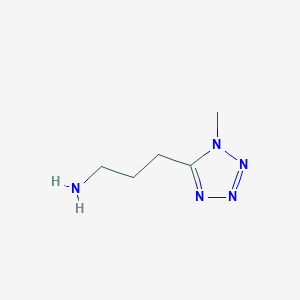

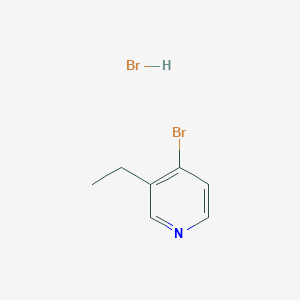

3-(1-Methyltetrazol-5-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Methyltetrazol-5-yl)propan-1-amine is a compound that has gained significant attention in scientific research due to its unique properties. It is a tetrazole-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Polymer Synthesis and Biological Properties

Poly(amido-amine)s (PAAs), synthesized from compounds including 1,3-bis(N-methylamino)propane, demonstrate significant variability in their physicochemical and biological properties. These polymers exhibit a range of cytotoxicities and pH-dependent haemolytic activities, making them potential candidates for endosomolytic applications (Ferruti et al., 2000).

Antimicrobial Applications

The compound's derivatives have been explored for antimicrobial activities. Specifically, indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, synthesized using 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile, showed promising activities against Gram-negative bacteria, Gram-positive bacteria, and yeast (Behbehani et al., 2011).

Energetic Materials

Amination of energetic anions using O-tosylhydroxylamine has led to the development of high-performing energetic materials, such as 2-amino-5-nitrotetrazole and 1-amino-3,4-dinitro-1,2,4-triazole. These materials exhibit high explosive performances and a range of sensitivities, suggesting their utility in the development of explosives and high energy-capacity transition metal complexes (Klapötke et al., 2012).

Corrosion Inhibition

N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine and similar compounds have been studied for their inhibitory effects on the corrosion of pure iron in acidic media. These studies have demonstrated the compounds' efficiency as corrosion inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor (Chetouani et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Similar compounds have been known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

The compound’s molecular weight of 990946 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Similar compounds have been found to induce apoptosis in certain cell lines .

properties

IUPAC Name |

3-(1-methyltetrazol-5-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5/c1-10-5(3-2-4-6)7-8-9-10/h2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLDLWGIARXTQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739852.png)

![4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2739853.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2739860.png)

![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2739862.png)

![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)